molecular formula C9H12N2 B2455755 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 83081-95-2

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B2455755
CAS No.: 83081-95-2
M. Wt: 148.209
InChI Key: QDHVDYGBMNIJCU-UHFFFAOYSA-N
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Description

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound with the molecular formula C9H12N2. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with acrolein in the presence of a catalyst, followed by hydrogenation . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and dihydro derivatives .

Scientific Research Applications

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position enhances its stability and reactivity compared to its unsubstituted counterparts .

Biological Activity

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (C10H12N2) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound belongs to the naphthyridine family and features a bicyclic structure with a methyl group at the 5-position. Its molecular weight is approximately 160.22 g/mol. The synthesis of this compound can be achieved through various methods including cyclization reactions starting from suitable precursors such as amines and diketones under acidic or basic conditions.

Biological Activity

Antimicrobial Properties

Research indicates that derivatives of naphthyridines exhibit significant antimicrobial activity. In particular, this compound has shown promising results against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate activity
Escherichia coliStrong activity
Pseudomonas aeruginosaModerate activity
Neisseria gonorrhoeaeSignificant activity

In a comparative study, naphthyridine derivatives were found to be more effective than standard antibiotics such as ciprofloxacin against resistant strains of bacteria . The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. A library synthesis study revealed that certain naphthyridine derivatives exhibited potent activity against Mycobacterium tuberculosis, outperforming traditional treatments like isoniazid . This suggests that this compound could serve as a lead compound for developing new antitubercular agents.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in MDPI demonstrated that several naphthyridine derivatives showed excellent bactericidal action against Gram-positive bacteria such as Streptococcus and Staphylococcus species. The study highlighted that modifications in the naphthyridine structure could enhance antibacterial potency while reducing cytotoxic effects .
  • Library Synthesis for Tuberculosis : Another investigation utilized a library of tetrahydronaphthyridines to identify compounds with antitubercular activity. Three lead compounds were found to have superior efficacy compared to existing treatments .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • DNA Gyrase Inhibition : The compound may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.
  • Cell Membrane Disruption : It can destabilize bacterial cell membranes leading to increased permeability and cell death.

Properties

IUPAC Name

5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-3,5,7,10H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHVDYGBMNIJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83081-95-2
Record name 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
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Synthesis routes and methods

Procedure details

To a solution of aldehyde A (1 mol) in benzene (approx. 20 ml per 1 g of the starting compound) nitromethane (1.2 mol), piperidine (0.1 mol) and acetic acid (0.1 mol) are added. The reaction mixture is refluxed for 2.5 h with azeotrope removing of water. Then, the solvent is evaporated in vacuo. The residue is triturated with cold methanol, filtered, washed with cold methanol that resulted in product crystals in good to moderate yields.
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